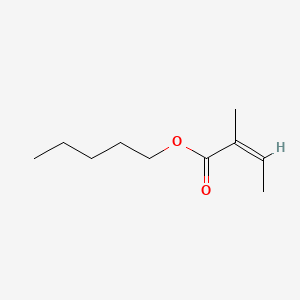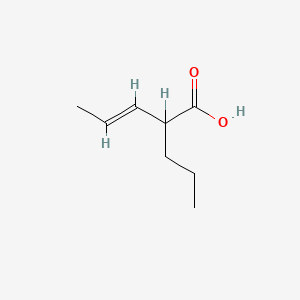
N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide is an organic compound with a complex structure that includes an acetamide group attached to a substituted phenyl ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of amino, hydroxy, and nitro functional groups on the phenyl ring makes it a versatile molecule for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide typically involves the nitration of a precursor compound followed by acetamidation. One common method includes the nitration of 3-amino-2-hydroxyaniline to introduce the nitro group at the 5-position. This is followed by the reaction with acetic anhydride to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and hydroxy groups can participate in electrophilic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a diamino derivative.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide involves its interaction with biological molecules through its functional groups. The amino and hydroxy groups can form hydrogen bonds with proteins and nucleic acids, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Acetamide, N-(3-nitrophenyl)-
- Acetamide, N-(2-hydroxy-5-nitrophenyl)-
- Acetamide, N-(2-hydroxy-3-nitrophenyl)-
Comparison: N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which allows for a broader range of chemical reactions and biological interactions compared to its analogs
Propriétés
Numéro CAS |
6358-63-0 |
|---|---|
Formule moléculaire |
C8H9N3O4 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
N-(3-amino-2-hydroxy-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H9N3O4/c1-4(12)10-7-3-5(11(14)15)2-6(9)8(7)13/h2-3,13H,9H2,1H3,(H,10,12) |
Clé InChI |
JBYMSNCIQHSWOD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC(=C1O)N)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1O)N)[N+](=O)[O-] |
| 6358-63-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


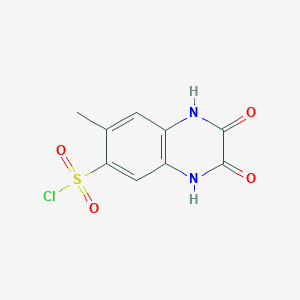
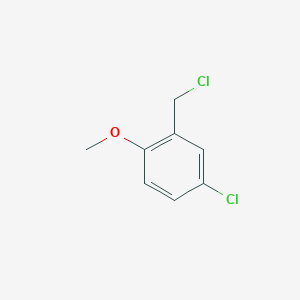
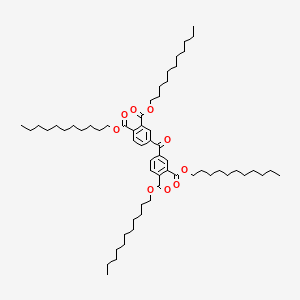
![2-[(4-Chlorophenyl)methoxy]ethanamine](/img/structure/B1609276.png)
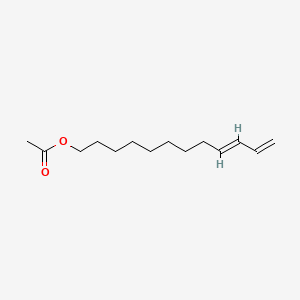

![Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]-](/img/structure/B1609284.png)
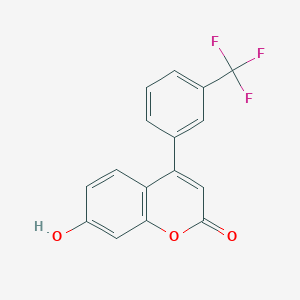
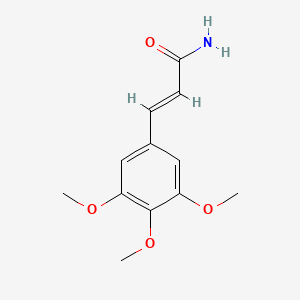
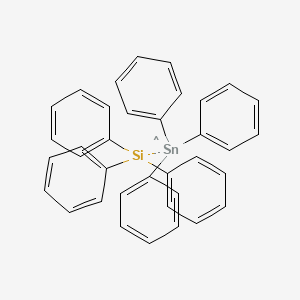
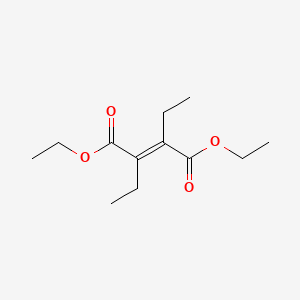
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1609292.png)
